![molecular formula C7H12N2 B1281355 1-(butan-2-yl)-1H-imidazole CAS No. 20075-29-0](/img/structure/B1281355.png)
1-(butan-2-yl)-1H-imidazole
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Overview
Description
The compound 1-(butan-2-yl)-1H-imidazole is not directly mentioned in the provided papers. However, the papers do discuss related imidazole derivatives, which can provide insight into the chemical behavior and properties that might be expected from 1-(butan-2-yl)-1H-imidazole. For instance, the first paper describes a series of Zn(II) coordination polymers that are based on a flexible imidazole-containing ligand, 1,4-di(1H-imidazol-1-yl)butane, which suggests that imidazole derivatives can act as ligands in coordination chemistry, potentially forming various network topologies .
Synthesis Analysis
The synthesis of imidazole derivatives can be complex and versatile, as indicated by the first paper, which involves the use of 1,4-di(1H-imidazol-1-yl)butane and different dicarboxylates to form Zn(II) coordination networks . Although the synthesis of 1-(butan-2-yl)-1H-imidazole is not described, the methodologies used in the synthesis of related compounds, such as the Weidenhagen reaction mentioned in the second paper for synthesizing 2,5-bis(furan-2-yl)-1H-imidazole, could potentially be adapted for its synthesis .
Molecular Structure Analysis
The molecular structure of imidazole derivatives is crucial in determining their reactivity and the types of networks they can form. The first paper provides an in-depth analysis of the crystal structures of various Zn(II) coordination networks, which are influenced by the conformation and length of the imidazole-containing ligands . This suggests that the molecular structure of 1-(butan-2-yl)-1H-imidazole would also play a significant role in its chemical behavior.
Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions. The second paper discusses the alkylation of 2,5-bis(furan-2-yl)-1H-imidazole and its subsequent electrophilic substitution reactions, including nitration, bromination, sulfonation, hydroxymethylation, and acylation . These reactions indicate the reactivity of the imidazole ring and suggest that 1-(butan-2-yl)-1H-imidazole could also participate in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are diverse. The first paper mentions the solid-state photoluminescence properties of the synthesized Zn(II) coordination networks at different temperatures . While the specific properties of 1-(butan-2-yl)-1H-imidazole are not detailed, the studies on related compounds provide a foundation for understanding the potential properties, such as photoluminescence, thermal stability, and solubility, that could be expected from this compound.
Scientific Research Applications
Corrosion Inhibition
A study focused on novel benzimidazole compounds, including derivatives similar to "1-(butan-2-yl)-1H-imidazole," demonstrated their efficacy as corrosion inhibitors for mild steel in HCl solutions. The research employed gravimetric, electrochemical, and scanning electron microscopy (SEM) techniques to elucidate the inhibition mechanisms, revealing that these compounds exhibit good anticorrosion capacity with significant performance improvements in the presence of chloride substitution (Chaouiki et al., 2020).
Anticancer Drug Research
Another study outlined the computational design of imidazole-based drugs targeting heme oxygenase-1 (HO-1), which is implicated in several cancers. Four novel compounds were identified with strong binding affinity to HO-1 and acceptable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, suggesting their potential as anticancer agents (Rahman et al., 2021).
Catalysis and Ionic Liquids
Research on "4-Imidazol-1-yl-butane-1-sulfonic acid ionic liquid" demonstrated its dual solvent-catalyst property, providing efficient catalysis in the acetylation of various substrates, including alcohols and amines. The study highlights the liquid's recyclability and sustained catalytic activity over multiple runs, emphasizing its practical application in green chemistry (Khaligh et al., 2019).
Coordination Polymers and Luminescent Materials
A synthesis study of coordination polymers based on Cu(II) and bis-imidazolyl bridging ligand revealed two new compounds with varying dimensionality. These polymers were characterized by IR spectroscopy, elemental analysis, and powder X-ray diffraction, contributing to the field of material science and offering potential applications in luminescence and catalysis (Barsukova et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-butan-2-ylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-3-7(2)9-5-4-8-6-9/h4-7H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKNBGLKLKMMJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=CN=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80497232 |
Source
|
Record name | 1-(Butan-2-yl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80497232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(butan-2-yl)-1H-imidazole | |
CAS RN |
20075-29-0 |
Source
|
Record name | 1-(Butan-2-yl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80497232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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